molecular formula C65H84F3N17O16 B13390577 Kisspeptin-10 human TFA

Kisspeptin-10 human TFA

Cat. No.: B13390577
M. Wt: 1416.5 g/mol
InChI Key: TYHMUNFOLJTKBC-QDUZOICUSA-N
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Description

Kisspeptin-10 human trifluoroacetate is a decapeptide derived from the KiSS-1 gene, known for its role in regulating reproductive hormone secretion and inhibiting tumor metastasis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Kisspeptin-10 human trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis typically starts with the attachment of the C-terminal amino acid to a solid support, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product .

Industrial Production Methods

Industrial production of Kisspeptin-10 human trifluoroacetate follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product. Additionally, stringent quality control measures are implemented to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Kisspeptin-10 human trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as modified peptides with substituted amino acid residues. These products can have different biological activities and properties compared to the original peptide .

Scientific Research Applications

Kisspeptin-10 human trifluoroacetate has a wide range of scientific research applications, including:

Mechanism of Action

Kisspeptin-10 human trifluoroacetate exerts its effects by binding to the GPR54 receptor, also known as the kisspeptin receptor. This interaction activates a signaling cascade that involves the mobilization of intracellular calcium, the release of arachidonic acid, and the phosphorylation of extracellular signal-regulated kinases (ERKs). These events lead to the depolarization of kisspeptin neurons and the subsequent release of gonadotropin-releasing hormone (GnRH). The activation of GnRH neurons stimulates the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are essential for reproductive function .

Comparison with Similar Compounds

Kisspeptin-10 human trifluoroacetate is unique compared to other kisspeptin peptides due to its specific sequence and biological activity. Similar compounds include:

Kisspeptin-10 human trifluoroacetate stands out due to its potent vasoconstrictor and angiogenesis inhibitory properties, as well as its role in inhibiting tumor metastasis .

Properties

Molecular Formula

C65H84F3N17O16

Molecular Weight

1416.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C63H83N17O14.C2HF3O2/c1-34(2)24-45(58(90)74-43(18-11-23-70-63(68)69)57(89)75-44(54(67)86)26-35-12-5-3-6-13-35)73-53(85)32-72-56(88)46(27-36-14-7-4-8-15-36)77-62(94)50(33-81)80-61(93)49(30-52(66)84)79-59(91)47(28-38-31-71-42-17-10-9-16-40(38)42)78-60(92)48(29-51(65)83)76-55(87)41(64)25-37-19-21-39(82)22-20-37;3-2(4,5)1(6)7/h3-10,12-17,19-22,31,34,41,43-50,71,81-82H,11,18,23-30,32-33,64H2,1-2H3,(H2,65,83)(H2,66,84)(H2,67,86)(H,72,88)(H,73,85)(H,74,90)(H,75,89)(H,76,87)(H,77,94)(H,78,92)(H,79,91)(H,80,93)(H4,68,69,70);(H,6,7)/t41-,43-,44-,45-,46-,47-,48-,49-,50-;/m0./s1

InChI Key

TYHMUNFOLJTKBC-QDUZOICUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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